molecular formula C6H6NaO2S+ B032014 Sodium benzenesulfinate CAS No. 873-55-2

Sodium benzenesulfinate

Cat. No. B032014
CAS RN: 873-55-2
M. Wt: 165.17 g/mol
InChI Key: CHLCPTJLUJHDBO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium benzenesulfinate involves reactions under specific conditions to ensure the desired product is obtained. For instance, the photoinduced sulfonylation of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite, using sodium methylsulfinate as an initiator under visible light, showcases the radical relay strategy as an efficient method for generating sulfonyl-containing compounds (Gong et al., 2019).

Molecular Structure Analysis

The molecular structure of sodium benzenesulfinate complexes can be elucidated through crystallographic studies. For example, the α-cyclodextrin-sodium benzenesulfonate complex reveals a channel-type structure determined by X-ray analysis, illustrating the arrangement of benzenesulfonate anion within the α-cyclodextrin channel (Harata, 1976).

Chemical Reactions and Properties

Sodium benzenesulfinate participates in diverse chemical reactions, serving as a precursor or reactant in synthesizing various compounds. Notably, it has been used in a copper(II)-catalyzed three-component reaction for the synthesis of fully substituted 4-benzenesulfonyl isoxazoles, demonstrating high chemoselectivity under mild conditions (Ge et al., 2020).

Physical Properties Analysis

The physical properties of sodium benzenesulfinate, such as solubility, crystallinity, and thermal behavior, play crucial roles in its applications. Studies on compounds like the methacrylated 2,3,4-tris(alkoxy)benzenesulfonate and its sodium salt reveal insights into the thermal behavior and molecular arrangement in mesophases, which are essential for understanding the material's application potential (Zhu et al., 2006).

Scientific Research Applications

  • Preparation of Arylthioynamines : Sodium benzenesulfinate is utilized in creating arylthioynamines, known for their high yields and ease of use in research (Nakai, Tanaka, Setoi, & Ishikawa, 1977).

  • Synthesis of β-Ketosulfones : It aids in the efficient synthesis of β-ketosulfones from alkenes or alkynes using a glucose oxidase-hemoglobin system (Li et al., 2021).

  • Synthesis of (Z)-α-Alkoxyvinylsulfones : The compound is used in synthesizing (Z)-α-alkoxyvinylsulfones and β-sulfonylvinylselenonium salts (Kataoka et al., 1997).

  • Oxidative Coupling Reaction : Sodium benzenesulfinate is involved in oxidative coupling reactions with hydroquinone or catechols and laccase from Trametes versicolor, yielding sulfonyl benzenediols (Habibi, Rahimi, Rostami, & Moradi, 2017).

  • Photothermographic Materials Sensitization : It enhances the sensitivity of photothermographic materials using PVA as a binder, with varying sensitivities achievable at different temperatures and sensitization times (Xia Pei-jie, 2005).

  • Gas Hydrate Cool Storage Systems : The compound decreases subcooling and accelerates gas hydrate formation in cool storage systems, potentially benefiting air conditioning engineering needs (Bi et al., 2006).

  • Electrochemical Synthesis : It is used in the electrochemical synthesis of 6-arylsulfonyl caffeic acid derivatives in aqueous media (Zeng, Liu, Zeng, & Zhong, 2007).

  • Synthesis of Polycyclic Aromatic Derivatives : Sodium benzenesulfinate is employed in synthesizing polycyclic aromatic and heteroaromatic derivatives (Wang, Chuang, & Lee, 1999).

  • Total Synthesis of (+/-)-Magnofargesin : It is utilized in the total synthesis of this compound (Wardrop & Fritz, 2006).

  • Hydrotrope for Liquid Detergents : Sodium benzenesulfinate assists in preparing a hydrotrope for liquid detergents (Baati, Kamoun, Chaâbouni, Sergent, & Phan-tan-luu, 2006).

  • Palladium-Catalyzed Reactions : It's used in palladium-catalyzed reactions of allylic nitro compounds to prepare allylic sulfones (Ono et al., 1986).

Safety And Hazards

Sodium benzenesulfinate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

The global sodium benzenesulfinate market is expected to grow at a CAGR of 5.5% from 2022 to 2030 due to increasing demand from the pharma and photo-taking industries . It is used as an active pharmaceutical ingredient (API) in various drugs and as a photographic developer . Future research is expected to focus on site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis of sodium sulfinates .

properties

IUPAC Name

sodium;benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLCPTJLUJHDBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061238
Record name Benzenesulfinic acid, sodium salt
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Sodium benzenesulfinate
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Product Name

Sodium benzenesulfinate

CAS RN

873-55-2
Record name Benzenesulfinic acid, sodium salt (1:1)
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Record name Benzenesulfinic acid, sodium salt (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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